1-(1-Benzofuran-2-yl)butan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

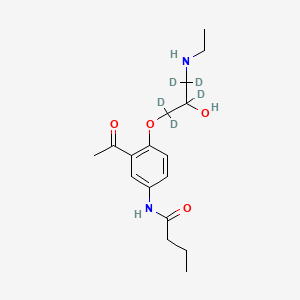

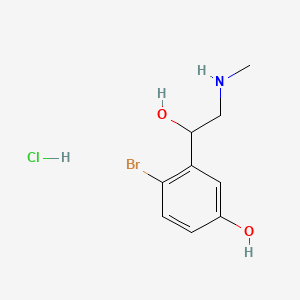

“1-(1-Benzofuran-2-yl)butan-1-ol” is a chemical compound with the molecular formula C12H14O2 . It is also known as a type of chemical entity .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The molecular structure of “1-(1-Benzofuran-2-yl)butan-1-ol” consists of a benzofuran ring attached to a butan-1-ol group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .科学的研究の応用

Organic Synthesis and Catalysis

Studies have demonstrated the utilization of benzofuran derivatives in the synthesis of complex organic compounds. For instance, photoinduced [2+2] cycloadditions (the Paterno–Büchi reaction) of benzofuran derivatives have shown high regio- and diastereoselectivity, providing access to spirooxetane products. These reactions underscore the versatility of benzofuran derivatives in constructing cyclic compounds with potential applications in pharmaceuticals and materials science (Zhang et al., 2002).

Biotransformation and Green Chemistry

Benzofuran derivatives have been employed in biotransformation processes utilizing microorganisms, demonstrating the synthesis of secondary alcohols with excellent enantiomeric purity. This approach highlights the potential of benzofuran derivatives in eco-friendly and sustainable chemical synthesis, offering alternatives to traditional organocatalysis (Kołodziejska et al., 2019).

Photochromism and Material Science

Research on benzofuran-containing diarylethene derivatives has explored their photochromic performance, revealing their potential in developing light-responsive materials. Such compounds exhibit photochromic reactivity even in solid states, suggesting applications in optical storage, photoswitching devices, and smart materials (Yamaguchi & Irie, 2005).

Antifungal and Anticancer Activity

Compounds derived from benzofuran have shown significant biological activities. For instance, neolignans from the traditional Chinese medicine Daphniphyllum macropodum exhibited antiproliferative activity against lung cancer cell lines, suggesting the potential of benzofuran derivatives in developing new anticancer agents (Ma et al., 2017).

Synthesis of Natural Products

Benzofuran derivatives have facilitated the synthesis of natural products, demonstrating their role in constructing complex molecular architectures found in nature. This includes the synthesis of calebertin and related compounds from the genus Calea, showcasing the utility of benzofuran derivatives in natural product synthesis (Cruz & Tamariz, 2005).

将来の方向性

Benzofuran and its derivatives, including “1-(1-Benzofuran-2-yl)butan-1-ol”, have attracted considerable attention due to their wide range of biological and pharmacological applications . They are seen as potential natural drug lead compounds, especially in the search for efficient antimicrobial candidates . Future research will likely continue to explore the therapeutic potential of these compounds .

特性

IUPAC Name |

1-(1-benzofuran-2-yl)butan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10,13H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQFSQTYZAKMAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC2=CC=CC=C2O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720543 |

Source

|

| Record name | 1-(1-Benzofuran-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzofuran-2-yl)butan-1-ol | |

CAS RN |

1342520-64-2 |

Source

|

| Record name | 1-(1-Benzofuran-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azeto[1',2':1,2]pyrrolo[3,4-b]pyridine](/img/structure/B589319.png)

![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)

![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)

![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)